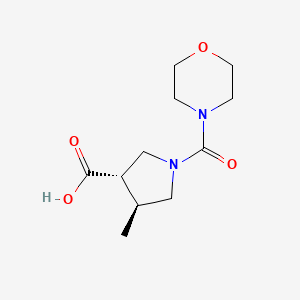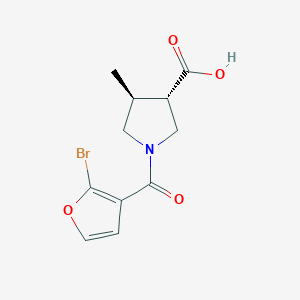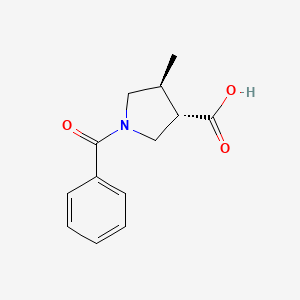
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAC and belongs to the class of pyrrolidine carboxylic acids. The compound is known for its ability to modulate certain biochemical and physiological processes, making it a promising candidate for various research studies.
科学研究应用
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various scientific research areas. One of the primary applications of MPAC is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPAC has been investigated for its potential anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves its ability to bind to specific receptors in the body. In particular, MPAC has been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that plays a role in regulating neuronal activity. By binding to this receptor, MPAC can modulate the activity of neurons, leading to various physiological effects.
Biochemical and physiological effects:
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In particular, it has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. This can result in various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. MPAC has also been shown to have potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
实验室实验的优点和局限性
One of the primary advantages of using (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid in lab experiments is its ability to modulate the activity of the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, MPAC has been shown to have potential anti-inflammatory and anti-cancer properties, which could be useful in studying these areas. However, one limitation of using MPAC in lab experiments is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
未来方向
There are several future directions for research involving (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in clinical trials. Additionally, MPAC's potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research in these areas. Finally, there is a need for further studies to fully understand the toxicity and potential side effects of MPAC, particularly at higher doses.
合成方法
The synthesis of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves the reaction of (S)-4-methylpyrrolidine-3-carboxylic acid with 3-phenoxypropionyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, at a specific temperature and for a specific duration. The resulting product is purified through column chromatography to obtain a pure form of MPAC.
属性
IUPAC Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-9-16(10-13(11)15(18)19)14(17)7-8-20-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,18,19)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTBWYNQNURROU-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)





